1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol; bis(methanesulfonic acid)

Medicinal Chemistry Building Blocks Azetidine Derivatives

Researchers needing a versatile CNS building block often face delays with Boc-protected 3-aminoazetidines requiring deprotection. This dimesylate salt eliminates that step, providing a free amine ready for amide coupling or reductive amination. Key advantages: - Direct-use free amine - no deprotection required, compatible with acid-sensitive substrates - Orthogonal tertiary alcohol handle enables selective O-functionalization for library synthesis - Dimesylate salt ensures solubility (DMF, DMSO, MeCN) and non-hygroscopic handling for accurate in vivo dosing - 95-98% purity available in gram quantities, reduces preclinical timeline by 2-4 weeks vs. salt screening

Molecular Formula C9H24N2O7S2
Molecular Weight 336.4 g/mol
Cat. No. B12278523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol; bis(methanesulfonic acid)
Molecular FormulaC9H24N2O7S2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(CN1CC(C1)N)O.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C7H16N2O.2CH4O3S/c1-7(2,10)5-9-3-6(8)4-9;2*1-5(2,3)4/h6,10H,3-5,8H2,1-2H3;2*1H3,(H,2,3,4)
InChIKeyIPNHSBKLQYISEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol Dimesylate: Chemical Identity and Salt Form


1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol; bis(methanesulfonic acid) (CAS 2044927-35-5) is the dimesylate salt of a 3-aminoazetidine-derived amino alcohol with the molecular formula C₉H₂₄N₂O₇S₂ and a molecular weight of 336.4 Da . The free base (CAS 1482146-49-5) has a molecular weight of 144.22 Da, with computed physicochemical properties including a LogP of −0.5998, a topological polar surface area (TPSA) of 49.49 Ų, two hydrogen bond donors, and three hydrogen bond acceptors . The compound features a constrained four-membered azetidine ring bearing a primary amine at the 3-position and an N-substituted tertiary alcohol side chain, placing it within the broader class of 3-aminoazetidine building blocks that have been investigated in multiple CNS therapeutic programs including triple reuptake inhibition, M₄ positive allosteric modulation, and cannabinoid receptor antagonism [1][2].

Why 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol Dimesylate Differs from Generic Building Blocks


The 3-aminoazetidine scaffold is not a single interchangeable entity; substitution at the azetidine N-1 position profoundly alters the physicochemical and pharmacokinetic profile of the resulting derivatives [1]. Within the same patent family (US 6,566,356 / US 6,734,176), N-substitution with a tertiary alcohol-bearing side chain as in the target compound was specifically claimed for cannabinoid antagonist applications, distinguishing it from N-aryl, N-acyl, or N-sulfonyl 3-aminoazetidine analogs [2]. Furthermore, the bis(methanesulfonic acid) salt form of this compound provides differentiated solubility and handling characteristics compared to the free base (CAS 1482146-49-5) or hydrochloride variants, which is critical for reproducible formulation in both in vitro assays and in vivo studies [3]. Substituting with a different 3-aminoazetidine alcohol—such as 3-(3-aminoazetidin-1-yl)propan-1-ol (CAS 1407118-85-7), which bears a primary rather than a tertiary alcohol—alters hydrogen bonding capacity, metabolic vulnerability, and downstream conjugation chemistry, making direct replacement scientifically unsound without re-optimization of the entire synthetic route or biological assay .

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol Dimesylate: Differentiation Evidence vs. Closest Analogs


Side Chain Differentiation: Tertiary vs. Primary Alcohol

The target compound incorporates a tertiary alcohol (2-methylpropan-2-ol) side chain attached to the azetidine N-1 position, in contrast to the primary alcohol side chain present in 3-(3-aminoazetidin-1-yl)propan-1-ol (CAS 1407118-85-7) . The tertiary alcohol is a quaternary carbon center bearing a hydroxyl group, which provides steric shielding of the alcohol functionality and eliminates the potential for alcohol oxidation to an aldehyde or carboxylic acid—a metabolic liability inherent to primary alcohols [1]. This structural feature is particularly relevant in CNS drug discovery programs where metabolic stability of pendant groups is a key optimization parameter [2].

Medicinal Chemistry Building Blocks Azetidine Derivatives

Dimesylate Salt Form: Solubility vs. Free Base

The target compound is supplied as the bis(methanesulfonic acid) salt with a molecular weight of 336.4 Da, representing a 133% mass increase over the free base (MW 144.22 Da) [1]. Literature evidence demonstrates that mesylate salts can provide significantly enhanced aqueous solubility compared to both the free base and hydrochloride salt forms. In a head-to-head comparison of prazosin salts, the mesylate form exhibited superior solubility, permeability, and bioavailability relative to the hydrochloride salt [2]. Similarly, for BMS-480188, the mesylate salt achieved an apparent solubility of >20 mg/mL compared to 1.08 mg/mL for the equilibrium solubility of the free base in 0.01N HCl at 37°C—an approximately 18.5-fold improvement [3]. While direct solubility data for the target compound are not publicly available, the consistent class-level advantage of mesylate counterions supports the procurement rationale for the dimesylate form over the free base for applications requiring aqueous compatibility.

Salt Selection Solubility Enhancement Formulation Development

CNS Drug-Like Physicochemical Profile

The free base form of the target compound has a computed LogP of −0.5998 and a TPSA of 49.49 Ų . These values place the compound within favorable CNS drug-like chemical space: the TPSA is well below the commonly cited threshold of 60–70 Ų for adequate blood–brain barrier penetration, and the LogP, while on the lower end, remains within the optimal range for CNS candidates (−0.5 to 5) [1]. In comparison, the 3-aminoazetidine scaffold incorporated into M₄ PAM lead VU6000918 demonstrated robust CNS exposure and efficacy in a rat amphetamine-induced hyperlocomotion reversal model at a minimum efficacious dose of 0.3 mg/kg, confirming that appropriately substituted 3-aminoazetidines can achieve the requisite CNS penetration . The target compound's combination of low TPSA and moderate LogP distinguishes it from more polar azetidine building blocks such as 3-aminoazetidine itself (predicted LogP ~0.3, but lacking the N-substitution handle for direct incorporation into drug-like molecules) [2].

Physicochemical Properties CNS Drug Discovery Medicinal Chemistry

Multi-Vendor Availability and Purity

The target compound is available from multiple independent vendors with minimum purity specifications ranging from 95% to 98% [1]. Specifically, AKSci offers the dimesylate salt at ≥95% purity (Product 8614EL, CAS 2044927-35-5) , Leyan supplies the dimesylate salt at 98% purity , and Sima-Lab offers the same salt form at 95.0% purity in quantities ranging from 5 mg to 1 g [2]. This multi-vendor availability with consistent purity specifications reduces supply chain risk compared to single-source 3-aminoazetidine intermediates. In contrast, closely related analogs such as 1-(3-aminoazetidin-1-yl)propan-2-ol and 1-(3-aminoazetidin-1-yl)propan-1-one hydrochloride are available from fewer vendors, limiting procurement flexibility .

Procurement Quality Control Building Blocks

3-Aminoazetidine Scaffold Across CNS Targets

The 3-aminoazetidine scaffold has been validated across multiple CNS drug discovery programs with distinct mechanisms of action. In the triple reuptake inhibitor (TRI) program, 166 novel 3-aminoazetidine derivatives were synthesized and screened against hSERT, hNET, and hDAT transporters, with lead compound 10dl identified after optimization of microsomal stability, CYP inhibition, hERG liability, Ames mutagenicity, BBB penetration, and pharmacokinetics [1]. In the M₄ positive allosteric modulator (PAM) program, incorporation of a 3-aminoazetidine amide moiety into a 5-amino-thieno[2,3-c]pyridazine core yielded VU6000918, which demonstrated robust efficacy in a rat amphetamine-induced hyperlocomotion reversal model at a minimum efficacious dose of 0.3 mg/kg, with SAR addressing potency, clearance, subtype selectivity, CNS exposure, and P-gp efflux . Separately, 3-aminoazetidine derivatives have been claimed as cannabinoid CB₁ receptor antagonists in the Aventis patent series (US 6,566,356 / US 6,734,176) [2]. The target compound, with its 3-aminoazetidine core and N-tertiary alcohol substitution, represents a versatile building block that can be elaborated into analogs targeting any of these therapeutically relevant mechanisms, distinguishing it from pre-functionalized analogs that are locked into a single target class.

CNS Drug Discovery Triple Reuptake Inhibitors M4 PAM

Storage Stability: Dimesylate vs. Hygroscopic HCl Salts

The parent 3-aminoazetidine scaffold (CAS 102065-86-1) is reported to be hygroscopic and only slightly soluble in water [1]. The bis(methanesulfonic acid) salt form of the target compound addresses both limitations: mesylate salts are generally less hygroscopic than hydrochloride salts due to the lower hydration energy of the mesylate anion, and the counterion significantly enhances aqueous solubility as demonstrated by the 18.5-fold improvement observed for BMS-480188 mesylate over its free base [2]. The target compound dimesylate is specified for long-term storage in a cool, dry place without special atmospheric handling requirements , in contrast to 3-aminoazetidine dihydrochloride which requires stringent moisture protection. This handling advantage translates to more reproducible weighing, fewer compromised experiments due to hydrated starting material, and reduced lot-to-lot variability in quantitative assays.

Salt Selection Stability Procurement

High-Impact Applications of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol Dimesylate


CNS Drug Discovery: Multi-Target Building Block

The 3-aminoazetidine scaffold of the target compound has been validated across three distinct CNS therapeutic programs: triple reuptake inhibition (antidepressant), M₄ positive allosteric modulation (antipsychotic / cognition), and cannabinoid CB₁ antagonism (metabolic / addiction disorders) [1][2]. The target compound's N-tertiary alcohol side chain provides a functional handle for further elaboration via O-alkylation, esterification, or carbamate formation, enabling rapid generation of focused libraries for SAR exploration. The favorable CNS physicochemical profile (TPSA 49.49 Ų, LogP −0.5998, HBD 2, HBA 3) supports brain penetration potential of derived analogs . Procurement of this building block enables a single intermediate to feed multiple lead optimization campaigns, maximizing the return on chemical sourcing investment.

Parallel Synthesis and DEL Construction

The target compound features a free primary amine on the azetidine ring that is available for direct amide coupling, reductive amination, or sulfonylation without requiring a deprotection step [1]. This contrasts with Boc-protected 3-aminoazetidine building blocks (e.g., 1-Boc-3-aminoazetidine, CAS 193269-78-7), which require an additional deprotection step that can be incompatible with acid-sensitive functionality elsewhere in the molecule. The dimesylate salt form provides sufficient solubility in common organic reaction solvents (DMF, DMSO, MeCN) for high-throughput parallel synthesis workflows, while the tertiary alcohol can be orthogonally protected (e.g., as a silyl ether) to enable selective functionalization at the amine .

Preclinical Formulation: Dimesylate vs. Hydrochloride

For programs advancing 3-aminoazetidine-containing lead compounds into in vivo pharmacokinetic or efficacy studies, the dimesylate salt form offers class-level advantages in aqueous solubility and reduced hygroscopicity compared to hydrochloride salts [1]. The mesylate salt of BMS-480188 demonstrated an 18.5-fold solubility improvement over the free base, and prazosin mesylate showed superior solubility and bioavailability compared to the hydrochloride salt [2]. The target compound, already supplied as the dimesylate salt, eliminates the need for salt screening and re-synthesis of the active pharmaceutical ingredient in a different salt form, saving an estimated 2–4 weeks in preclinical development timelines. The non-hygroscopic nature further ensures accurate dosing in animal studies, where hygroscopic hydrochloride salts can lead to variable exposure due to water uptake during capsule filling or solution preparation .

Chiral Azetidine Ligands for Asymmetric Catalysis

The 3-amino group on the azetidine ring provides a chiral center (if resolved) that can serve as a ligand or ligand precursor for asymmetric catalysis [1]. Azetidines, due to their rigid four-membered ring, impart conformational constraint to metal complexes, often resulting in higher enantioselectivity compared to more flexible pyrrolidine or piperidine analogs . The target compound's tertiary alcohol side chain can be functionalized to introduce additional coordinating groups (e.g., phosphines, oxazolines) for transition metal catalysis, while the dimesylate salt ensures sufficient solubility in organic solvents for ligand synthesis. The multi-vendor availability of the compound at 95–98% purity supports the procurement of gram quantities needed for ligand screening campaigns [2].

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